molecular formula C9H11NO5 B14653903 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane CAS No. 51792-23-5

4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane

Katalognummer: B14653903
CAS-Nummer: 51792-23-5
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: IIKJBCVMMKQHQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane is a chemical compound known for its unique structure and properties It features a dioxolane ring substituted with dimethyl groups and a nitrofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4,5-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitrofuran moiety can interact with biological macromolecules, leading to various biochemical effects. The dioxolane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-oxazole
  • 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-thiazole

Uniqueness

4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane is unique due to its combination of a dioxolane ring and a nitrofuran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

51792-23-5

Molekularformel

C9H11NO5

Molekulargewicht

213.19 g/mol

IUPAC-Name

4,5-dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane

InChI

InChI=1S/C9H11NO5/c1-5-6(2)14-9(13-5)7-3-4-8(15-7)10(11)12/h3-6,9H,1-2H3

InChI-Schlüssel

IIKJBCVMMKQHQF-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(O1)C2=CC=C(O2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.